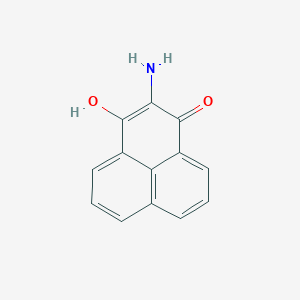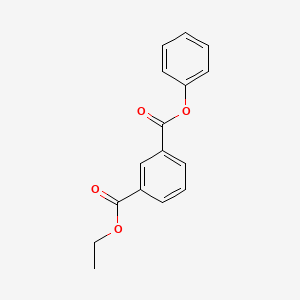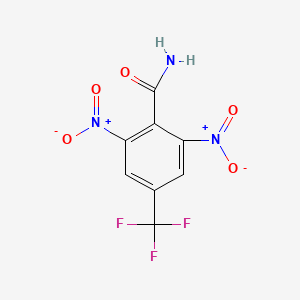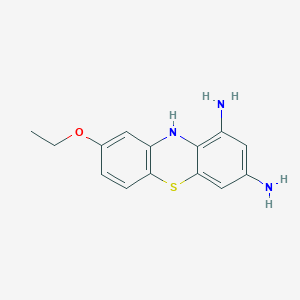
8-Ethoxy-10H-phenothiazine-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethoxy-10H-phenothiazine-1,3-diamine is a chemical compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds that have been extensively studied for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes an ethoxy group and two amine groups attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-10H-phenothiazine-1,3-diamine typically involves the introduction of an ethoxy group and amine groups to the phenothiazine core. One common method involves the reaction of 8-ethoxyphenothiazine with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-10H-phenothiazine-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: The ethoxy and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenothiazine core.
Scientific Research Applications
8-Ethoxy-10H-phenothiazine-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic effects in treating psychiatric disorders and other medical conditions.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 8-Ethoxy-10H-phenothiazine-1,3-diamine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistamine and antiemetic agent.
Comparison: 8-Ethoxy-10H-phenothiazine-1,3-diamine is unique due to the presence of the ethoxy group and two amine groups, which confer distinct chemical and biological properties. Compared to other phenothiazine derivatives, this compound may exhibit different reactivity and therapeutic potential, making it a valuable subject of study in various fields.
Properties
CAS No. |
63596-71-4 |
|---|---|
Molecular Formula |
C14H15N3OS |
Molecular Weight |
273.36 g/mol |
IUPAC Name |
8-ethoxy-10H-phenothiazine-1,3-diamine |
InChI |
InChI=1S/C14H15N3OS/c1-2-18-9-3-4-12-11(7-9)17-14-10(16)5-8(15)6-13(14)19-12/h3-7,17H,2,15-16H2,1H3 |
InChI Key |
WVIDQFSJPCTVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


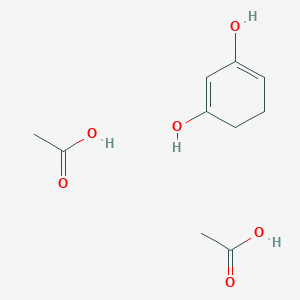
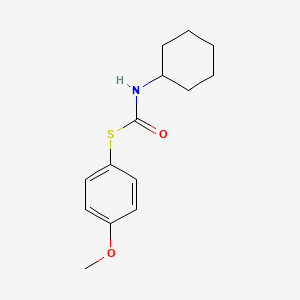
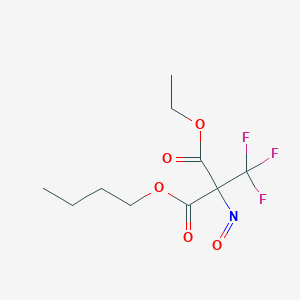
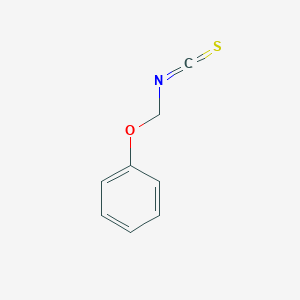
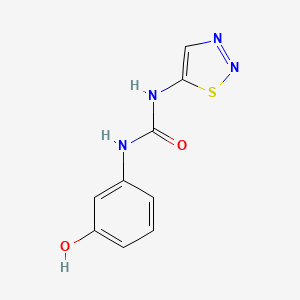

![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
